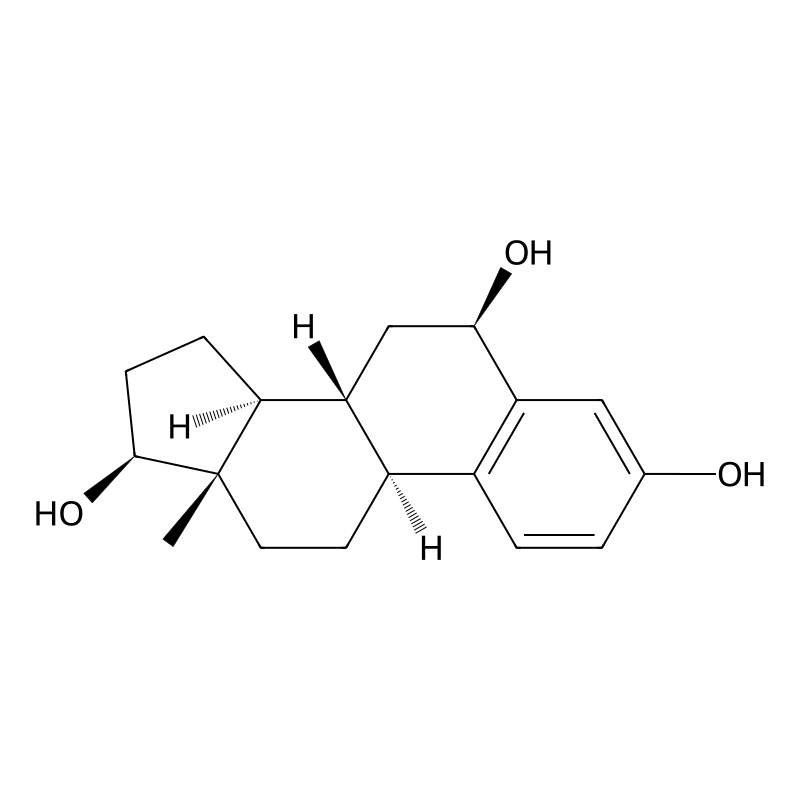

6beta-Hydroxyestradiol-17beta

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolism and Potential Roles

Estradiol undergoes various transformations within the body, and 6β-OH-E2 is one such metabolite. Studies suggest it might be formed through an alternative pathway compared to the more common 2-hydroxylation process []. While its exact physiological functions remain under investigation, some research suggests 6β-OH-E2 might influence estrogen receptor activity and signalling [].

Ongoing Research Areas

The scientific understanding of 6β-OH-E2 is still evolving. Current research areas explore its potential role in various physiological processes, including:

- Bone health: Some studies suggest 6β-OH-E2 might influence bone formation and metabolism, although the mechanisms remain unclear [].

- Cancer: Investigations are ongoing to determine if 6β-OH-E2 has any relevance in the development or progression of certain cancers, particularly hormone-sensitive cancers like breast cancer [].

- Neurological function: Emerging research explores the potential effects of 6β-OH-E2 on cognitive function and neurodegenerative diseases like Alzheimer's disease [].

6beta-Hydroxyestradiol-17beta is a hydroxylated derivative of estradiol, specifically characterized by the addition of a hydroxyl group at the 6β position of the estradiol structure. This compound is part of a broader class of steroid hormones that play critical roles in the regulation of various physiological processes, particularly in female reproductive health. The molecular formula for 6beta-Hydroxyestradiol-17beta is C18H24O3, and it is recognized for its potential biological activities and metabolic pathways.

- Information on the safety and hazards of 6β-OH-E2 is limited due to its focus in research and not therapeutic applications.

- Given its structural similarity to estradiol, it's possible 6β-OH-E2 may exhibit similar hormonal effects, but further research is needed [].

Please note:

- The information provided is based on currently available scientific research and may be subject to change as new discoveries are made.

- Further research is necessary to fully understand the biological functions and potential applications of 6β-OH-E2.

6beta-Hydroxyestradiol-17beta exhibits biological activities that are similar to those of estradiol but may differ in potency and receptor interactions. It has been implicated in various physiological processes such as:

- Estrogen Receptor Modulation: Like estradiol, it can bind to estrogen receptors, influencing gene expression related to reproductive functions.

- Antioxidant Properties: Some studies suggest that it may possess neuroprotective effects against oxidative stress

The synthesis of 6beta-Hydroxyestradiol-17beta can be achieved through several methods:

- Enzymatic Synthesis: Utilizing estradiol 6beta-monooxygenase for selective hydroxylation.

- Chemical Synthesis: Chemical methods may involve multi-step reactions starting from estradiol or other steroid precursors, employing reagents that facilitate hydroxylation .

These methods allow for the production of 6beta-Hydroxyestradiol-17beta with varying degrees of purity and yield.

The applications of 6beta-Hydroxyestradiol-17beta span various fields:

- Pharmaceuticals: It serves as a potential therapeutic agent for conditions influenced by estrogen levels, such as hormone replacement therapies.

- Research: Used in studies examining estrogen metabolism and receptor interactions.

- Biochemical Studies: Important for understanding the metabolic pathways of steroid hormones and their derivatives.

Research on interaction studies has shown that 6beta-Hydroxyestradiol-17beta can interact with several biological systems:

- Enzyme Interactions: It is metabolized by various cytochrome P450 enzymes, which influence its pharmacokinetics and dynamics .

- Receptor Binding Studies: Investigations into its affinity for estrogen receptors have provided insights into its potential therapeutic roles compared to other estrogens.

These studies are crucial for understanding how this compound functions within biological systems and its implications for health.

Several compounds share structural similarities with 6beta-Hydroxyestradiol-17beta. Below is a comparison highlighting its uniqueness:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| Estradiol | Parent compound | Strong estrogenic activity |

| 4-Hydroxyestradiol | Hydroxyl group at C4 | Similar receptor activity |

| 2-Hydroxyestradiol | Hydroxyl group at C2 | Different metabolic pathway |

| Estrone | Ketone group at C3 | Precursor to estradiol |

| 16alpha-Hydroxyestrone | Hydroxyl group at C16 | Unique metabolic pathway |

Uniqueness: The distinct hydroxylation at the 6β position gives this compound unique properties compared to its analogs, particularly affecting its receptor binding affinity and metabolic stability.

Molecular Formula and Structure

6beta-Hydroxyestradiol-17beta possesses the molecular formula C18H24O3, indicating a composition of eighteen carbon atoms, twenty-four hydrogen atoms, and three oxygen atoms [1] [2]. The compound has a molecular weight of 288.4 grams per mole, which reflects the addition of one oxygen and one hydrogen atom to the parent estradiol structure [1] [7]. The Chemical Abstracts Service registry number for this compound is 3583-03-7, providing a unique identifier for scientific and regulatory purposes [13] [35].

The structural framework of 6beta-Hydroxyestradiol-17beta is based on the estrane steroid nucleus, specifically the cyclopenta[a]phenanthrene ring system characteristic of estrogen compounds [2] [31]. The systematic International Union of Pure and Applied Chemistry name for this compound is (6R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol [2] [35]. This nomenclature precisely defines the stereochemical configuration at each chiral center within the molecule.

The Simplified Molecular Input Line Entry System representation provides the connectivity information: C[C@]12CC[C@H]3C@@H[C@@H]1CC[C@@H]2O [2] [35]. The International Chemical Identifier string further specifies the complete structural information: InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16-,17+,18+/m1/s1 [2] [20].

Stereochemistry and Configuration

The stereochemical complexity of 6beta-Hydroxyestradiol-17beta is characterized by the presence of six defined stereocenters throughout the molecular framework [20]. The absolute configuration has been established with complete stereochemical assignment at each chiral center, as indicated by the specific rotation descriptors in the systematic nomenclature [20] [35]. The compound exhibits absolute stereochemistry with all six stereocenters being defined, contributing to its unique three-dimensional structure and biological activity profile [20].

The 6beta configuration specifically refers to the spatial orientation of the hydroxyl group at carbon-6, where the beta designation indicates that the hydroxyl substituent projects below the plane of the steroid ring system when viewed in the standard steroid orientation [24] [29]. This stereochemical arrangement is critical for the compound's interaction with biological targets and differs significantly from the 6alpha isomer in terms of both chemical reactivity and biological properties [24] [29].

The stereochemical descriptors (6R,8R,9S,13S,14S,17S) define the absolute configuration at each chiral center according to the Cahn-Ingold-Prelog priority rules [20] [35]. The R and S designations provide unambiguous specification of the spatial arrangement of substituents around each asymmetric carbon atom, ensuring precise identification of the compound's three-dimensional structure [23] [25].

Physical Properties

The physical properties of 6beta-Hydroxyestradiol-17beta reflect its steroid nature and the influence of the additional hydroxyl functionality [32] [33]. The compound is typically encountered as a crystalline solid under standard laboratory conditions, although specific melting point and crystalline form data are limited in the available literature [15] [33]. Storage recommendations indicate optimal stability at temperatures of -18°C, suggesting temperature sensitivity that is common among hydroxylated steroid compounds [35] [44].

Solubility characteristics of 6beta-Hydroxyestradiol-17beta are influenced by the presence of three hydroxyl groups, which provide hydrogen bonding capability and moderate polarity [34] [37]. The compound demonstrates limited solubility in water due to its predominantly lipophilic steroid backbone, while showing enhanced solubility in polar organic solvents such as dimethyl sulfoxide and methanol [5] [32]. The presence of multiple hydroxyl groups increases the compound's polarity compared to the parent estradiol, affecting its distribution and extraction properties in analytical procedures [12] [33].

The optical activity of 6beta-Hydroxyestradiol-17beta arises from its multiple chiral centers, though specific optical rotation values are not extensively documented in the current literature [18] [20]. The compound's refractive index and density properties follow typical patterns for hydroxylated steroid compounds, though precise experimental values require further investigation [18] [33].

Chemical Properties

The chemical reactivity of 6beta-Hydroxyestradiol-17beta is governed by the presence of three hydroxyl functional groups and the aromatic phenolic system within the A-ring [32] [34]. The hydroxyl groups at positions 3, 6beta, and 17beta each exhibit distinct reactivity patterns based on their chemical environments and steric accessibility [26] [34]. The phenolic hydroxyl at position 3 demonstrates typical phenolic behavior, including susceptibility to oxidation and the ability to participate in hydrogen bonding interactions [34] [37].

The 6beta-hydroxyl group represents a secondary alcohol functionality that can undergo typical alcohol reactions, including oxidation to the corresponding ketone and esterification reactions [32] [36]. This hydroxyl group is particularly significant in metabolic pathways, where it serves as a site for further enzymatic modifications [26] [30]. The reactivity of this position has been demonstrated in various synthetic transformations and metabolic studies [26] [29].

The 17beta-hydroxyl group exhibits secondary alcohol characteristics and plays a crucial role in the compound's estrogenic activity profile [27] [28]. This functional group is susceptible to oxidation reactions that can convert the compound to its corresponding 17-ketone derivative [34] [36]. The stability of this hydroxyl group under various chemical conditions has been studied in the context of metabolic transformations and analytical method development [32] [34].

Chemical stability studies indicate that 6beta-Hydroxyestradiol-17beta is generally stable under normal laboratory conditions but may be susceptible to oxidative degradation in the presence of strong oxidizing agents [32] [35]. The compound shows stability characteristics typical of hydroxylated steroids, with particular sensitivity to light and elevated temperatures [32] [33].

Spectral Characteristics

The spectral properties of 6beta-Hydroxyestradiol-17beta provide crucial information for structural identification and analytical quantification [9] [11]. Nuclear magnetic resonance spectroscopy reveals characteristic patterns that distinguish this compound from other estradiol metabolites [9] [14]. Proton nuclear magnetic resonance spectroscopy shows signals consistent with the aromatic protons of the A-ring, the various methylene and methine protons throughout the steroid backbone, and the distinctive patterns associated with the 6beta-hydroxyl substitution [9] [14].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with specific chemical shifts that reflect the electronic environment of each carbon atom [9] [10]. The presence of the 6beta-hydroxyl group creates characteristic shifts in the carbon signals of the B-ring, particularly for the carbons adjacent to the hydroxylation site [9] [11].

Infrared spectroscopy of 6beta-Hydroxyestradiol-17beta exhibits characteristic absorption bands associated with the hydroxyl functional groups [11] [32]. The broad absorption in the 3200-3600 cm⁻¹ region corresponds to the hydroxyl stretch vibrations, while the aromatic C-C stretches appear in the 1400-1600 cm⁻¹ region [11] [33]. The fingerprint region below 1500 cm⁻¹ provides specific structural information that can be used for compound identification [11] [32].

Mass spectrometry analysis reveals the molecular ion peak at m/z 288, corresponding to the molecular weight of the compound [2] [12]. Fragmentation patterns in mass spectrometry provide structural information through characteristic loss patterns, including dehydration reactions from the hydroxyl groups and ring fragmentation processes [12] [42]. Collision cross-section measurements have been reported for various ionization states, providing additional analytical parameters for identification purposes [2].

Structural Comparisons with Parent Compound (Estradiol)

The structural relationship between 6beta-Hydroxyestradiol-17beta and its parent compound estradiol reveals the impact of hydroxylation at the 6beta position [26] [27]. Estradiol possesses the molecular formula C18H24O2 with a molecular weight of 272.4 grams per mole, indicating that the hydroxylation adds precisely one oxygen atom and one hydrogen atom to the parent structure [5] [27]. This modification represents a gain of 16 atomic mass units, consistent with the addition of a single hydroxyl group [1] [5].

The stereochemical framework remains largely unchanged between the parent and metabolite compounds, with the critical difference being the introduction of the 6beta-hydroxyl substituent [27] [28]. This modification does not alter the fundamental estrane backbone or the configuration at other chiral centers, maintaining the essential structural features required for estrogen receptor recognition [27] [28]. However, the additional hydroxyl group significantly impacts the compound's polarity and hydrogen bonding capacity [28] [37].

Comparative analysis of binding affinities reveals that 6beta-Hydroxyestradiol-17beta exhibits substantially reduced affinity for estrogen receptors compared to estradiol [27] [28]. While estradiol demonstrates high and approximately equal binding affinity for both estrogen receptor alpha and estrogen receptor beta, the 6beta-hydroxylated metabolite shows markedly diminished receptor binding capacity [27] [28]. This reduction in receptor affinity reflects the steric and electronic effects of the additional hydroxyl substitution [28] [37].

The metabolic pathway leading from estradiol to 6beta-Hydroxyestradiol-17beta involves the action of estradiol 6beta-monooxygenase, an enzyme that catalyzes the hydroxylation reaction [4] [30]. This enzymatic transformation represents a significant metabolic route for estradiol clearance and demonstrates the biological relevance of this structural modification [26] [30]. The reaction requires molecular oxygen and an electron donor, resulting in the formation of the hydroxylated product along with water as a byproduct [4] [30].

| Property | Estradiol | 6beta-Hydroxyestradiol-17beta |

|---|---|---|

| Molecular Formula | C18H24O2 | C18H24O3 |

| Molecular Weight (g/mol) | 272.4 | 288.4 |

| Hydroxyl Groups | 2 | 3 |

| CAS Number | 50-28-2 | 3583-03-7 |

| Chiral Centers | 5 | 6 |

| Estrogen Receptor Affinity | High | Reduced |